molecular formula C18H22FNO6S2 B2990367 1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448046-58-9

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No.: B2990367
CAS No.: 1448046-58-9
M. Wt: 431.49
InChI Key: ZRCBWGHSLGHPHB-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative characterized by two distinct sulfonyl groups: one attached to a 4-ethoxy-3-fluorophenyl ring and the other to a furan-2-ylmethyl moiety. The ethoxy group enhances lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability. Such compounds are often explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO6S2/c1-2-25-18-6-5-16(12-17(18)19)28(23,24)20-9-7-15(8-10-20)27(21,22)13-14-4-3-11-26-14/h3-6,11-12,15H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCBWGHSLGHPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structural features, including sulfonyl and furan moieties, suggest potential biological activities that warrant detailed investigation. This article reviews available literature on its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈FNO₄S₂
  • Molecular Weight : 396.47 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of sulfonyl groups.
  • Addition of the furan moiety.

These steps require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Compounds with sulfonamide groups have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Antiviral Activity

Studies have demonstrated that piperidine derivatives can possess antiviral properties. For example, certain derivatives have been tested against HIV and other viruses, showing promising results in inhibiting viral replication .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in key biological pathways. The sulfonamide group may contribute to enzyme inhibition, while the furan moiety can participate in π-stacking interactions with target proteins.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
1-(4-Fluorophenyl)-3-(thiophen-2-yl)pyrrolidineStructureModerate antibacterial activity
4-(4-Ethoxyphenyl)-2-(phenyl)morpholineStructureAntiviral properties against HSV
3-(furan-2-yl)-1-(sulfonamide)piperidineStructureInhibitory effects on bacterial growth

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives for their antibacterial and antiviral activities. The results indicated that modifications in the molecular structure significantly influenced their efficacy against various pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Piperidine Sulfonamides

Compound Name Substituents on Piperidine Sulfonyl Group Modifications Key Functional Groups Notable Properties/Applications
Target Compound Dual sulfonyl groups at positions 1 and 4 4-Ethoxy-3-fluorophenyl; Furan-2-ylmethyl Ethoxy, Fluorine, Furan High lipophilicity; potential CNS activity
N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (9) 4-Hydroxypiperidine 4-Nitrophenyl; 5-Nitrofuran Hydroxyl, Nitro Apoptotic CHOP pathway activation
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide (10) Unsubstituted piperidine 4-Aminophenyl; 5-Nitrofuran Nitro Intermediate for drug discovery
N-(4-((4-Fluoropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (11) 4-Fluoropiperidine 4-Nitrophenyl; 5-Nitrofuran Fluorine, Nitro Enhanced metabolic stability
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine Phenylsulfonyl 2,4-Difluorophenyl ethyl Fluorine Potential antipsychotic activity
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 4-Hydroxypropylpiperidine 3-Methylsulfonylphenyl Methylsulfonyl, Hydroxyl Neurokinin receptor modulation

Key Observations:

Sulfonyl Group Diversity : The target compound’s dual sulfonyl groups differentiate it from analogs like 9–11 , which feature single sulfonamides with nitro or hydroxyl substituents . The furan-based sulfonyl group is rare compared to phenyl or methylsulfonyl modifications (e.g., ).

Fluorination Impact : Fluorine at the 3-position (target compound) vs. 4-fluoropiperidine (11 ) may alter metabolic stability and target binding. Difluorophenyl derivatives ( ) exhibit enhanced blood-brain barrier penetration.

Heterocyclic Influence : The furan group in the target compound contrasts with nitrofuran moieties in 9–11 , which are associated with nitro-reductase activation and cytotoxicity .

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